molecular formula C9H10N2O2 B3377391 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide CAS No. 130091-78-0

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

Cat. No.: B3377391
CAS No.: 130091-78-0
M. Wt: 178.19 g/mol
InChI Key: FGLSXQXUGUFDSV-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by a benzene ring fused with an oxazine ring, which contains nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be achieved through several methods:

    One-Pot Synthesis: This method involves the reaction of 2-aminophenol with formaldehyde and a carboxylic acid derivative under acidic conditions.

    Lewis Acid-Catalyzed Cyclization: This method uses a Lewis acid catalyst to promote the cyclization of 2-aminophenol with a carboxylic acid derivative.

    Microwave-Assisted Synthesis: This method utilizes microwave irradiation to accelerate the reaction between 2-aminophenol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound often involves high-throughput mechanochemistry. This method uses a mechanochemical milling system to process multiple samples simultaneously, leading to higher yields and efficiency compared to traditional methods .

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives like 3-oxo-2H-1,4-benzoxazines.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoxazine derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide is its potential as an anticancer agent. Recent studies have demonstrated that derivatives of this compound exhibit notable anti-proliferative effects against various cancer cell lines. For instance:

  • In Vitro Studies : A study reported that certain derivatives displayed IC50 values ranging from 7.84 to 16.2 µM against multiple cancer cell lines including PC-3 (prostate cancer) and MDA-MB-231 (breast cancer) . The presence of electron-donating groups on the benzoxazine structure was found to enhance anticancer activity significantly.
  • Mechanism of Action : The proposed mechanism includes inhibition of angiogenesis, which is crucial for tumor growth and metastasis. The hydroxyl groups present in some derivatives facilitate hydrogen bonding interactions that may enhance binding to target sites involved in cancer progression .

Neuroprotective Effects

Emerging research indicates that benzoxazine derivatives may also possess neuroprotective properties. These compounds are being investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases .

Material Science Applications

In addition to biological applications, 3,4-dihydro-2H-1,4-benzoxazine derivatives are being explored for their utility in material science:

  • Polymer Chemistry : The compound can act as a curing agent for epoxy resins, improving thermal stability and mechanical properties. Its incorporation into polymer matrices has been shown to enhance performance characteristics such as toughness and resistance to thermal degradation .

Case Study 1: Anticancer Efficacy

A recent study focused on synthesizing a series of substituted 3,4-dihydro-2H-1,4-benzoxazines and evaluating their anticancer properties. Compounds with specific substitutions demonstrated improved efficacy against MDA-MB-231 cells with growth inhibition exceeding 40% at certain concentrations. The study highlighted the importance of structural modifications in enhancing biological activity .

CompoundCell LineIC50 (µM)% Inhibition
Compound 14fMDA-MB-2319.5890
Compound 14aPC-37.8498
Compound 11aMIA PaCa-212.995

Case Study 2: Neuroprotective Potential

Another investigation assessed the neuroprotective effects of benzoxazine derivatives in models of oxidative stress-induced neuronal damage. Results indicated that certain compounds significantly reduced cell death and oxidative markers, suggesting their potential application in treating neurodegenerative conditions .

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide can be compared with other similar compounds in the benzoxazine family:

Biological Activity

3,4-Dihydro-2H-1,4-benzoxazine-7-carboxamide is a compound that has attracted attention due to its diverse biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound belongs to the benzoxazine class, characterized by a fused benzene and oxazine ring system. Its molecular formula is C9H10N2O3C_9H_{10}N_2O_3, with a molecular weight of approximately 182.19 g/mol. The structural features contribute to its biological activity, influencing interactions with various biological targets.

Biological Activities

Research has demonstrated that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies indicate that derivatives of benzoxazines show significant antibacterial and antifungal properties. For instance, modifications in the benzoxazine structure can enhance these activities against various pathogens .
  • Anticancer Properties : The compound has been evaluated for its potential in cancer treatment. It acts through mechanisms such as apoptosis induction and cell cycle arrest. Specific derivatives have shown promising results in inhibiting tumor growth in vitro and in vivo models .
  • Neuroprotective Effects : Certain studies have highlighted the neuroprotective properties of benzoxazine derivatives. They may protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Receptor Interaction : Research indicates that some derivatives act as antagonists at serotonin receptors (e.g., 5-HT3 receptors), which are implicated in various neurological disorders .
  • Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators.
  • Oxidative Stress Modulation : The ability to modulate oxidative stress markers suggests that these compounds can influence cellular redox states, contributing to their protective effects against neurotoxicity .

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Anticancer Activity : A series of experiments demonstrated that specific derivatives significantly inhibited the proliferation of cancer cell lines. For example, one derivative exhibited an IC50 value of 15 µM against breast cancer cells, indicating strong anticancer potential .
  • Neuroprotection Assessment : In vitro assays using neuronal cell cultures showed that certain benzoxazine derivatives could significantly reduce cell death induced by glutamate toxicity. The protective effect was attributed to enhanced antioxidant activity and reduced apoptosis markers .

Data Summary Table

Activity TypeMechanism of ActionReference
AntimicrobialDisruption of microbial cell walls
AnticancerInduction of apoptosis
NeuroprotectiveReduction of oxidative stress
Enzyme InhibitionInhibition of COX enzymes

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via regioselective functionalization of the benzoxazine core. For example, formylation reactions using ethyl 3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate derivatives under Vilsmeier-Haack conditions (POCl₃/DMF) yield carboxamide precursors. Optimization involves temperature control (0–5°C for electrophilic substitution) and stoichiometric adjustments to minimize byproducts .
  • Validation : Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm regioselectivity using 1^1H NMR (e.g., aromatic proton splitting patterns) .

Q. How should researchers address discrepancies in purity claims for commercially sourced benzoxazine derivatives?

  • Methodology : Independent validation is critical. Use HPLC (C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm to assess purity. Compare retention times against in-house synthesized standards. If vendor data are unavailable (e.g., Sigma-Aldrich explicitly states no analytical data ), employ elemental analysis (C, H, N) to confirm empirical formula .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^{13}C NMR to confirm the benzoxazine scaffold (e.g., methylene protons at δ 3.8–4.2 ppm) and carboxamide carbonyl (δ ~165–170 ppm) .
  • IR : Detect carboxamide C=O stretching (~1680 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • MS : High-resolution ESI-MS to verify molecular ion ([M+H]⁺ expected at m/z 192.0764 for C₉H₁₀N₂O₂) .

Advanced Research Questions

Q. How can computational methods resolve ambiguities in the stereoelectronic properties of benzoxazine-carboxamide derivatives?

  • Methodology : Perform DFT calculations (e.g., B3LYP/6-31G(d)) to model electronic transitions, HOMO-LUMO gaps, and charge distribution. Compare computed IR/NMR spectra with experimental data to validate tautomeric forms or rotational isomers. Use PubChem’s deposited data (e.g., InChIKey SHWYVMLCUBGVGT-UHFFFAOYSA-N) for cross-referencing .

Q. What experimental strategies mitigate conflicting bioactivity data in benzoxazine-carboxamide studies?

  • Methodology :

  • Dose-Response Curves : Test compound solubility in DMSO/PBS and confirm stability under assay conditions (e.g., 37°C, 24 hrs) to rule out false negatives .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding.
  • Structural Analogues : Compare activity of methyl- or nitro-substituted derivatives (e.g., 7-nitro variants ) to isolate pharmacophore contributions .

Q. How can researchers design studies to elucidate the metabolic fate of this compound?

  • Methodology :

  • In Vitro Models : Incubate with liver microsomes (human/rat) and NADPH cofactor. Identify phase I metabolites via LC-QTOF-MS.
  • Isotopic Labeling : Synthesize 13^{13}C-labeled carboxamide to track metabolic pathways.
  • CYP Inhibition Assays : Determine if the compound inhibits CYP3A4/2D6 using fluorogenic substrates .

Q. Data Contradiction Analysis

Q. How should researchers reconcile conflicting crystallographic and solution-state data for benzoxazine derivatives?

  • Methodology :

  • X-ray Diffraction : Resolve solid-state conformation (e.g., Acta Crystallogr. data for 7-chloro-4-phenethyl derivatives ).
  • Solution NMR : Compare NOE correlations to assess flexibility.
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. water) to explain conformational discrepancies .

Q. What strategies validate the reproducibility of synthetic protocols across laboratories?

  • Methodology :

  • Round-Robin Testing : Collaborate with independent labs to replicate synthesis (e.g., ethyl 4-benzyl-3,4-dihydro-6-methyl-2-carboxylate ).
  • Critical Parameter Mapping : Document air/moisture sensitivity, catalyst lot variability, and purification thresholds.
  • Open Data Sharing : Publish detailed procedures in repositories like PubChem or IUCrData .

Q. Experimental Design Considerations

Q. How to optimize green chemistry principles in benzoxazine-carboxamide synthesis?

  • Methodology :

  • Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for amide coupling.
  • Catalysis : Use immobilized lipases for enantioselective acylations.
  • Waste Metrics : Calculate E-factor (kg waste/kg product) and compare batch vs. flow synthesis .

Q. What in silico tools predict the environmental toxicity of benzoxazine-carboxamide derivatives?

  • Methodology :
  • QSAR Models : Use EPA’s ECOSAR or OPERA to estimate aquatic toxicity (LC50, EC50).
  • Read-Across : Leverage EPA DSSTox data (e.g., DTXSID401264455 ) for structurally similar compounds.
  • Biodegradation Prediction : Apply BIOWIN models to assess persistence .

Properties

IUPAC Name

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c10-9(12)6-1-2-7-8(5-6)13-4-3-11-7/h1-2,5,11H,3-4H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLSXQXUGUFDSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(N1)C=CC(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

130091-78-0
Record name 3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide
3,4-dihydro-2H-1,4-benzoxazine-7-carboxamide

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